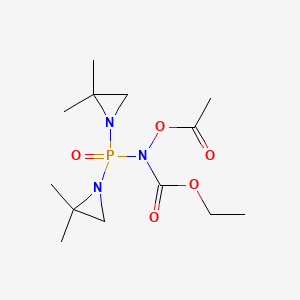
Carbamic acid, acetoxy(bis(2,2-dimethyl-1-aziridinyl)phosphinyl)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ACETOXY(BIS(2,2-DIMETHYL-1-AZIRIDINYL)PHOSPHINYL)-CARBAMIC ACID ETHYL ESTER is a complex organic compound with the molecular formula C10H21N2O2P It is known for its unique structure, which includes aziridine rings and a phosphinic acid ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ACETOXY(BIS(2,2-DIMETHYL-1-AZIRIDINYL)PHOSPHINYL)-CARBAMIC ACID ETHYL ESTER typically involves the reaction of bis(2,2-dimethyl-1-aziridinyl)phosphinic acid with ethyl chloroformate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
ACETOXY(BIS(2,2-DIMETHYL-1-AZIRIDINYL)PHOSPHINYL)-CARBAMIC ACID ETHYL ESTER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the aziridine rings can be opened by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, alcohols.
Major Products Formed
Oxidation: Formation of phosphinic acid derivatives.
Reduction: Formation of reduced phosphinic acid esters.
Substitution: Formation of substituted aziridine derivatives.
Applications De Recherche Scientifique
ACETOXY(BIS(2,2-DIMETHYL-1-AZIRIDINYL)PHOSPHINYL)-CARBAMIC ACID ETHYL ESTER has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive aziridine rings.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ACETOXY(BIS(2,2-DIMETHYL-1-AZIRIDINYL)PHOSPHINYL)-CARBAMIC ACID ETHYL ESTER involves the interaction of its reactive aziridine rings with nucleophiles. The aziridine rings can undergo ring-opening reactions, leading to the formation of covalent bonds with target molecules. This reactivity makes it useful in various applications, including enzyme inhibition and chemical modification of biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(2,2-dimethyl-1-aziridinyl)phosphinic acid ethyl ester
- Phosphinic acid, bis(2,2-dimethyl-1-aziridinyl)-, 2-(2-ethoxyethoxy)ethyl ester
Uniqueness
ACETOXY(BIS(2,2-DIMETHYL-1-AZIRIDINYL)PHOSPHINYL)-CARBAMIC ACID ETHYL ESTER is unique due to the presence of both aziridine rings and a phosphinic acid ester group
Propriétés
Numéro CAS |
54805-59-3 |
|---|---|
Formule moléculaire |
C13H24N3O5P |
Poids moléculaire |
333.32 g/mol |
Nom IUPAC |
[bis(2,2-dimethylaziridin-1-yl)phosphoryl-ethoxycarbonylamino] acetate |
InChI |
InChI=1S/C13H24N3O5P/c1-7-20-11(18)16(21-10(2)17)22(19,14-8-12(14,3)4)15-9-13(15,5)6/h7-9H2,1-6H3 |
Clé InChI |
FKGLMTGUMNVSTC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N(OC(=O)C)P(=O)(N1CC1(C)C)N2CC2(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4,10-Trioxa-7-azaundecan-11-oic acid, 7-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-3-oxo-, methyl ester](/img/structure/B13753829.png)

![(NE)-N-[(2,3,5,6-tetrafluorophenyl)methylidene]hydroxylamine](/img/structure/B13753846.png)



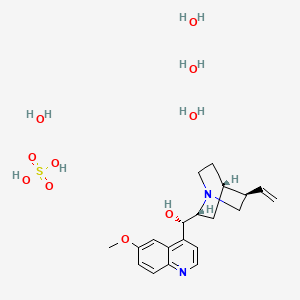
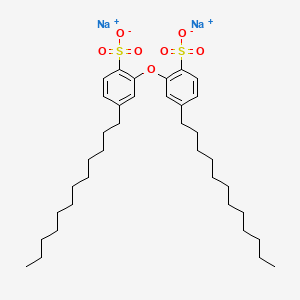
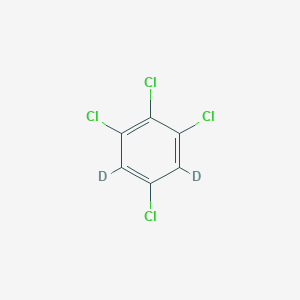



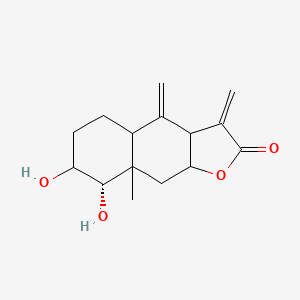
![N-tert-butyl-6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13753923.png)
